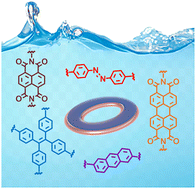Water-soluble organic macrocycles based on dye chromophores and their applications
Chemical Communications Pub Date: 2023-10-20 DOI: 10.1039/D3CC04159J
Abstract
Traditional water-soluble organic macrocyclic receptors generally lack photofunctionality, thus monitoring the drug delivery and the phototheranostic applications of these host–guest macrocyclic systems has been greatly restricted. To address this issue, incorporating π-conjugated dye chromophores as building blocks into macrocyclic molecules is a straightforward and promising strategy. This approach not only imparts intrinsic optical features to the macrocycles themselves but also enhances the host–guest binding ability due to the large planar structures of the dyes. In this feature article, we focus on recent advances in water-soluble macrocyclic compounds based on organic dye chromophores, such as naphthalimide (NDI), perylene diimides (PDI), azobenzene (azo), tetraphenylethylene (TPE) and anthracene, and provide an overview of their various applications including molecular recognition, drug release, biological imaging, photothermal therapy, etc. We hope that this article could be helpful and instructive for the design of water-soluble dye-based macrocycles and the further development of their biomedical applications, particularly in combination with drug therapy and phototheranostics.


Recommended Literature
- [1] Facile gold nanorod purification by fractionated precipitation†
- [2] Synthesis of n-type SiC nanowires with tailored doping levels
- [3] Comparison of atomic emission spectrometric data obtained for aluminium standard samples of different origin
- [4] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [5] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [6] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [7] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [8] Preparation of Ti, Ti/TiC or Ti/TiN based hollow fibres with extremely low electrical resistivity†
- [9] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [10] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 162758-94-3









